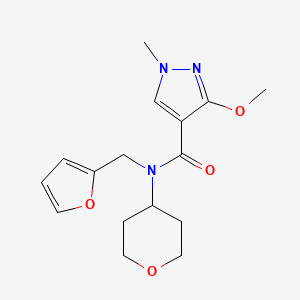
N-(furan-2-ylmethyl)-3-methoxy-1-methyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and pyran rings are five and six-membered heterocycles, respectively, which can have interesting electronic and steric properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. For example, the furan ring is an aromatic system and could undergo electrophilic aromatic substitution reactions. The carboxamide group could participate in various condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the functional groups present. For example, the presence of a carboxamide group could result in the formation of hydrogen bonds, influencing the compound’s solubility and boiling/melting points .科学的研究の応用
Synthesis and Derivative Development
Chemical Synthesis and Derivative Formation : Research has demonstrated the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on related furan compounds. These studies focus on the chemical reactions that allow for the creation of a variety of derivatives from a core structure, showcasing the chemical versatility of furan-based compounds (El-Essawy & Rady, 2011).
Antiprotozoal and Antibacterial Applications
Antiprotozoal Agents : Investigations into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have revealed their potential as antiprotozoal agents. These compounds, related to the structure of interest, demonstrated significant in vitro and in vivo activity against protozoal infections, indicating a potential application in developing new antiprotozoal therapies (Ismail et al., 2004).
Antibacterial Activity : The synthesis of (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles based on furan derivatives has shown promising antibacterial properties. Such research underscores the potential of furan-based compounds in contributing to the development of new antibacterial agents (Aghekyan et al., 2020).
Cytotoxicity and Anticancer Research
Cytotoxicity Studies : Compounds derived from furan and related structures have been evaluated for their cytotoxic activity against various cancer cell lines. These studies are critical for identifying potential anticancer agents and understanding the mechanism of action at a molecular level (Hassan et al., 2014).
Antileukemic Activities : Research into furanyl, pyranyl, and ribosyl derivatives of certain carboxamides has explored their antileukemic activities. This highlights the potential of furan-based compounds in the development of treatments for leukemia and possibly other types of cancer (Earl & Townsend, 1979).
作用機序
Without specific context (such as the compound being part of a pharmaceutical drug or a catalyst), it’s difficult to comment on the mechanism of action.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-3-methoxy-1-methyl-N-(oxan-4-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-18-11-14(15(17-18)21-2)16(20)19(10-13-4-3-7-23-13)12-5-8-22-9-6-12/h3-4,7,11-12H,5-6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUDWJITGISISJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N(CC2=CC=CO2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-imino-10-methyl-1-(methylethyl)-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1, 2-a]pyrimidin-3-yl)]-N-benzylcarboxamide](/img/structure/B2834261.png)
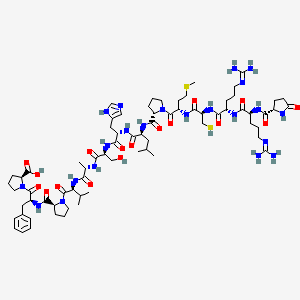
![N-(3-methoxybenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)
![N-[(4-Aminooxan-4-yl)methyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride](/img/structure/B2834267.png)

![1-((1-(imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2834270.png)
![[2-[1-(4-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B2834271.png)

![1-(2-chloro-6-fluorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2834276.png)
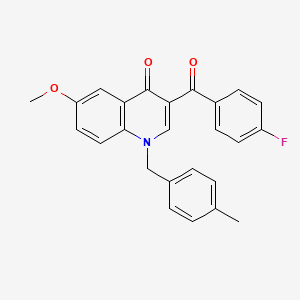
![4-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2834280.png)
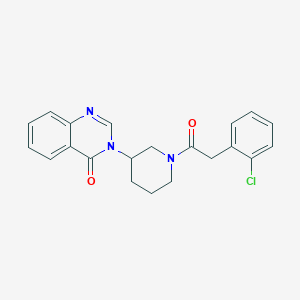
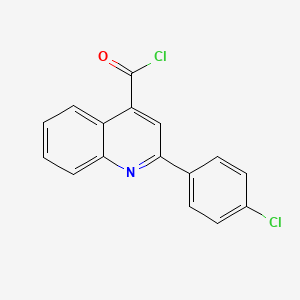
![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2834283.png)